

Valproic Acid (VPA) for Gene Expression Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Valproic acid hydroxamate	
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Introduction

Valproic acid (VPA), a branched-chain fatty acid, is a well-established pharmaceutical agent used in the treatment of epilepsy and bipolar disorder.[1][2][3] Beyond its neurological effects, VPA is a potent inhibitor of class I and IIa histone deacetylases (HDACs).[2][4][5] This inhibitory action prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and subsequent alterations in gene expression.[6] This property has made VPA a valuable tool in epigenetic research and a subject of investigation for therapeutic applications in cancer and other diseases.[7][8]

These application notes provide a comprehensive overview of the use of valproic acid for modulating gene expression in a research setting. Detailed protocols for cell treatment and subsequent analysis are provided, along with key quantitative data and visualizations of the underlying mechanism and experimental workflow.

It is worth noting that a derivative, **Valproic Acid Hydroxamate** (VPA-HA), exists and has been studied for its anticonvulsant properties with potentially reduced teratogenicity.[9][10] However, its specific application and efficacy in gene expression studies are not as well-documented as that of VPA. The following information pertains to the use of Valproic Acid (VPA).

Mechanism of Action: HDAC Inhibition

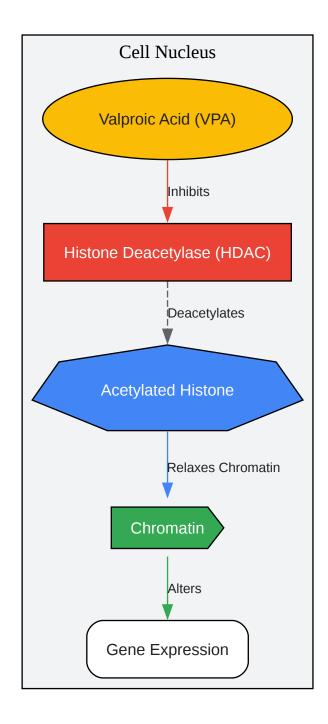


Methodological & Application

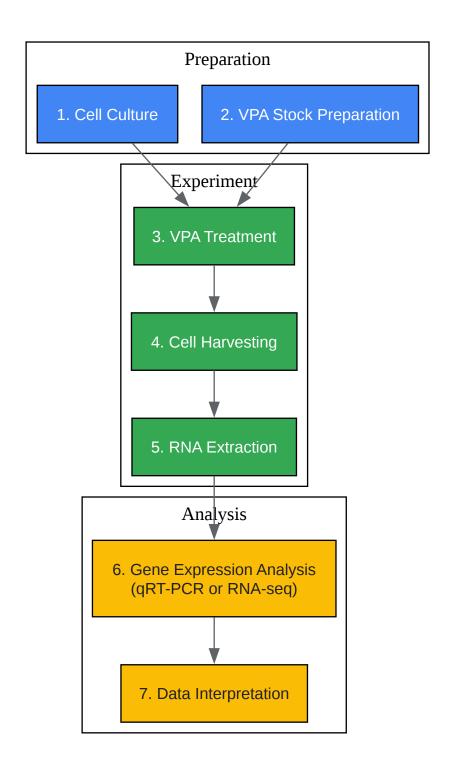
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Valproic acid exerts its influence on gene expression primarily by inhibiting histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, VPA promotes histone hyperacetylation, which relaxes the chromatin and allows for the transcriptional machinery to access gene promoters, thereby activating or upregulating gene expression.[6] In some cases, VPA has also been observed to down-regulate the expression of certain genes.[2][11]









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